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Compound of Interest

Compound Name: fumarsaures Ammoniak

Cat. No.: B079078

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Untersuchung der Kristallstruktur von
fumarsaurem Ammoniak, mit besonderem Fokus auf Diammoniumfumarat. Die Salze der
Fumarsaure sind in der pharmazeutischen Entwicklung von entscheidender Bedeutung flr die
Salzbildung und die Modifikation der physikochemischen Eigenschaften von pharmazeutischen
Wirkstoffen. Das Verstandnis ihrer Kristallstrukturen ist fur die Vorhersage von Stabilitat,
Loslichkeit und Bioverfligbarkeit von grundlegender Bedeutung.

Einleitung

Fumarsaure, eine nattrlich vorkommende Dicarbonsaure, reagiert mit Ammoniak zu
Ammoniumsalzen. Wéahrend theoretisch sowohl Monoammonium- als auch
Diammoniumfumarat gebildet werden kdnnen, ist die vorherrschende und kristallographisch
gut charakterisierte Form das Diammoniumfumarat, (NHs)2 (C4aH204). Umfangreiche Suchen in
kristallographischen Datenbanken ergaben keine stabile, isolierbare Kristallstruktur fur
Monoammoniumfumarat, was darauf hindeutet, dass Diammoniumfumarat die
thermodynamisch bevorzugte feste Form ist.

Dieses Salz weist ein robustes dreidimensionales Netzwerk auf, das durch
Wasserstoffbrickenbindungen stabilisiert wird, was ihm definierte physikalische Eigenschaften
verleiht, die fur die Materialwissenschaft und die pharmazeutische Formulierung relevant sind.
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Kristallstruktur von Diammoniumfumarat

Die Kristallstruktur von Diammoniumfumarat wurde mittels Einkristall-Rontgenbeugung
aufgeklart. Die Struktur gehort zum monoklinen Kristallsystem.

Kristallographische Daten

Die folgenden Tabellen fassen die quantitativen Daten fur die Kristallstruktur von
Diammoniumfumarat zusammen, wie von Hosomi, Ito und Ohba (1998) berichtet.[1]

Tabelle 1: Kristallographische Parameter fir Diammoniumfumarat

Parameter Wert
Summenformel CaH10N204
Molekulargewicht 150.13 g/mol
Kristallsystem Monoklin
Raumgruppe P1l2i/c1l
a 3.733A

b 8.009 A

c 11.508 A

a 90.00000 °
B 92.46 °

y 90.00000 °
Volumen 343.9 As

VA 2

Quelle: Hosomi, Ito, & Ohba, 1998J[1]

Tabelle 2: Ausgewahlte Bindungslangen und -winkel
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Bindung/Winkel Lange (A) / Grad (°)

Fumarat-Dianion

c=C Typischerweise ~1.34 A
c-C Typischerweise ~1.49 A
C-0 Typischerweise ~1.25 A
0O-C-0 Typischerweise ~125°

Wasserstoffbriickenbindungen

N---O Absténde 2.790(1) - 2.903(1) A

Anmerkung: Spezifische Bindungslangen und -winkel fiir das Fumarat-Dianion in dieser
Kristallstruktur sind nicht explizit in der zitierten Literatur angegeben, die bereitgestellten Werte
basieren auf typischen Werten fiir Fumarat-Dianionen in kristallinen Zustanden. Die N---O-
Abstande sind direkt aus der Studie von Hosomi, Ito, & Ohba (1998) entnommen.[2]

Molekulare Packung und Wasserstoffbriickenbindungen

Die Kristallstruktur von Diammoniumfumarat wird durch ein ausgedehntes dreidimensionales
Netzwerk von intermolekularen N-H::-O-Wasserstoffbriickenbindungen stabilisiert.[3][4] Die
Ammoniumkationen (NHa*) fungieren als Wasserstoffbriickendonoren, wéahrend die
Carboxylatsauerstoffatome der Fumarat-Dianionen als Akzeptoren dienen. Dieses robuste
Netzwerk von Wasserstoffbriickenbindungen ist fur die Stabilitat des Kristallgitters
verantwortlich.

Experimentelle Protokolle
Synthese und Kristallisation von Diammoniumfumarat

Hochwertige Einkristalle von Diammoniumfumarat, die fur die Rontgenbeugungsanalyse
geeignet sind, kdnnen durch die Methode der langsamen Verdampfung aus wassrigen
Lésungen gezlchtet werden.

Protokoll zur Laborsynthese und Kristallisation:
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Herstellung einer gesattigten Losung: Losen Sie Fumarsaure in deionisiertem Wasser bei
leicht erhdhter Temperatur (ca. 40 °C), um die Auflésung zu unterstitzen.

Neutralisation: Flgen Sie langsam eine stéchiometrische Menge einer
Ammoniumhydroxidlésung (oder Ammoniumbicarbonat/Carbonat) unter Riihren hinzu, bis
ein pH-Wert von etwa 7-8 erreicht ist, was auf die vollstandige Neutralisation der
Fumarsaure zu Diammoniumfumarat hinweist. Bei Verwendung von Carbonat oder
Bicarbonat muss die Zugabe langsam erfolgen, um ein dbermafdiges Schaumen durch die
Entwicklung von Kohlendioxidgas zu kontrollieren.[3]

Filtration: Filtrieren Sie die warme LOsung, um unlésliche Verunreinigungen zu entfernen.

Kristallwachstum: Decken Sie das Gefald mit der Losung locker ab (z. B. mit perforierter
Paraffinfolie), um eine langsame Verdampfung des Lésungsmittels bei Raumtemperatur zu
ermdglichen. Stellen Sie das Gefald an einen erschitterungsfreien Ort.

Kristallernte: Innerhalb von Tagen bis Wochen bilden sich gut ausgebildete Kristalle. Die
Kristalle kbnnen dann aus der Losung entnommen und an der Luft getrocknet werden.

Far die industrielle Produktion wird ein &hnlicher Neutralisationsprozess verwendet, gefolgt von
einer kontrollierten Kiihlung der gesattigten Losung auf 15-18 °C, um die Kristallisation
auszuldsen.[3][5]

Einkristall-Réntgenbeugungsanalyse

Die Bestimmung der Kristallstruktur wurde unter Verwendung eines Einkristall-
Rontgenbeugungsgeréts durchgefuhrt.

Typischer experimenteller Arbeitsablauf:
» Kristallmontage: Ein geeigneter Einkristall wird auf einem Goniometerkopf montiert.

o Datensammlung: Der Kristall wird einem monochromatischen Rontgenstrahl ausgesetzt und
die Beugungsdaten werden bei einer kontrollierten Temperatur gesammelt.

» Strukturldsung und -verfeinerung: Die gesammelten Beugungsintensitaten werden
verwendet, um die Positionen der Atome in der Einheitszelle zu bestimmen (Strukturlésung).
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Anschliel3end werden die Atomparameter (Koordinaten, thermische Parameter) verfeinert,
um die bestmagliche Ubereinstimmung zwischen dem berechneten und dem beobachteten
Beugungsmuster zu erzielen.

Visualisierungen
Logischer Aufbau der Kristallstruktur

Das folgende Diagramm illustriert die hierarchische Beziehung der Komponenten, die die
Kristallstruktur von Diammoniumfumarat bilden.

Abbildung 1: Logischer Aufbau der Diammoniumfumarat-Kristallstruktur.

Experimenteller Arbeitsablauf zur
Kristallstrukturanalyse

Das folgende Diagramm beschreibt den typischen Arbeitsablauf von der Synthese bis zur
endgultigen Strukturanalyse.

Abbildung 2: Arbeitsablauf zur Bestimmung der Kristallstruktur.

Schlussfolgerung

Die Kristallstruktur von Diammoniumfumarat ist gut charakterisiert und zeigt ein monoklines
Gitter, das durch ein robustes dreidimensionales Netzwerk von Wasserstoffbriickenbindungen
zusammengehalten wird. Diese detaillierte strukturelle Kenntnis ist fir Wissenschatftler, die in
der Arzneimittelentwicklung und Materialwissenschatft arbeiten, von unschatzbarem Wert, da
sie ein grundlegendes Verstandnis der Festkorpereigenschaften dieses Salzes liefert. Die
bereitgestellten Protokolle bieten eine Grundlage fur die reproduzierbare Synthese und
Kristallisation von Diammoniumfumarat fir weitere Forschungen. Das Fehlen einer stabilen
kristallinen Form von Monoammoniumfumarat unterstreicht die relative Stabilitat der
Diammonium-Spezies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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